N'-propylbut-2-ene-1,4-diamine
Description
Structure
3D Structure
Properties
CAS No. |
574718-38-0 |
|---|---|
Molecular Formula |
C7H16N2 |
Molecular Weight |
128.22 g/mol |
IUPAC Name |
N'-propylbut-2-ene-1,4-diamine |
InChI |
InChI=1S/C7H16N2/c1-2-6-9-7-4-3-5-8/h3-4,9H,2,5-8H2,1H3 |
InChI Key |
CVFHKCAAFFOCPM-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC=CCN |
Origin of Product |
United States |
Synthetic Methodologies for N Propylbut 2 Ene 1,4 Diamine and Its Derivatives
Total Synthesis Approaches to the But-2-ene-1,4-diamine Core
The synthesis of the unsaturated diamine backbone is a critical first step that can be achieved through several distinct pathways.
A robust method for synthesizing the 1,4-diamino-2-butene (B105672) core involves the alkylation of iminodicarboxylates. Current time information in Bangalore, IN. This strategy utilizes a protected form of ammonia (B1221849) to prevent over-alkylation and allow for controlled introduction of the amine functionalities. In a typical procedure, di-tert-butyl iminodicarboxylate is deprotonated with a strong base like sodium hydride in a solvent such as dimethylformamide (DMF) to form a reactive enolate. Current time information in Bangalore, IN. This intermediate then undergoes a nucleophilic substitution reaction with either cis- or trans-1,4-dibromo-2-butene. Current time information in Bangalore, IN. The geometry of the dibrominated starting material is retained in the product. The resulting Boc-protected diamine is subsequently deprotected, often using hydrochloric acid in dioxane, to yield the final free diamine. Current time information in Bangalore, IN.
Table 1: Synthesis of 1,4-Diamino-2-butene via Iminodicarboxylate Alkylation
| Step | Reagents and Conditions | Purpose | Reference |
|---|---|---|---|
| Amine Protection / Enolate Formation | Di-tert-butyl iminodicarboxylate, Sodium Hydride (NaH), Dimethylformamide (DMF) | Generation of a reactive nucleophile from a protected amine source. | Current time information in Bangalore, IN. |
| Alkylation | cis- or trans-1,4-dibromo-2-butene, 25–60°C | Nucleophilic substitution to form the C-N bonds and establish the but-2-ene backbone. The geometry (cis or trans) is set in this step. | Current time information in Bangalore, IN. |
| Deprotection | Hydrochloric Acid (HCl) in Dioxane | Removal of Boc protecting groups to yield the final 1,4-diamino-2-butene. | Current time information in Bangalore, IN. |
The but-2-ene-1,4-diamine structure can be accessed from several key precursors, primarily through reduction or substitution reactions.
From 2-Butyne-1,4-diol (B31916) and 2-Butyne-1,4-diamine : The hydrogenation of 2-butyne-1,4-diol is a viable route to obtain 2-butene-1,4-diol, which can then be converted to the diamine. amanote.com More directly, 2-butyne-1,4-diamine can serve as a precursor. Asymmetric hydrogenation of this alkyne using specific catalysts can lead to the formation of chiral but-2-ene-1,4-diamines.
From But-2-ene-1,4-diyl Dicarbonates : (Z)-but-2-ene-1,4-diyl dicarbonates are also effective precursors. These compounds can be synthesized from the corresponding diamine and di-tert-butyl dicarbonate. core.ac.uk More importantly, they can undergo reactions like palladium-catalyzed asymmetric allylic substitution, demonstrating their utility as reactive intermediates for building more complex molecules. researchgate.net
Stereoselective Synthesis of N'-propylbut-2-ene-1,4-diamine Analogues
Achieving specific stereochemistry—both in the geometry of the double bond and in the chirality of substituted centers—is a critical aspect of modern organic synthesis.
The geometric configuration (cis or trans, also denoted as Z or E) of the double bond in the but-2-ene-1,4-diamine core is most effectively controlled by the selection of the starting materials. When using the iminodicarboxylate alkylation method, the stereochemistry of the double bond in the 1,4-dihalo-2-butene reactant is directly transferred to the final product. For instance, using cis-1,4-dibromo-2-butene leads to the formation of (Z)-1,4-diamino-2-butene, while the trans reactant yields the (E) isomer. This provides a reliable and straightforward method for obtaining geometrically pure isomers.
Table 2: Geometric Isomer Control in 1,4-Diamino-2-butene Synthesis
| Starting Dihalide Precursor | Resulting Diamine Isomer | Reference |
|---|---|---|
| cis-1,4-dibromo-2-butene | (Z)-1,4-diamino-2-butene | |
| trans-1,4-dibromo-2-butene | (E)-1,4-diamino-2-butene |
The synthesis of specific enantiomers of N'-substituted but-2-ene-1,4-diamines presents a significant challenge, primarily due to the need to control stereocenters adjacent to the amine groups. The catalytic enantioselective preparation of such vicinal diamines is an important goal in synthetic chemistry. nih.govacs.org
One strategy involves the asymmetric hydrogenation of a precursor like 2-butyne-1,4-diamine using a chiral catalyst, such as a palladium complex with (R)-BINAP, to produce chiral diamines like the (R,R)-isomer with high enantiomeric excess. A key challenge in this approach is that the amine groups in the substrate can poison the metal catalyst, often necessitating the use of protecting groups.
For the direct N-alkylation step, modern catalytic methods offer potential pathways for enantioselectivity. Nickel- and copper-catalyzed reactions have been developed for the enantioselective hydroamination and reductive coupling of various substrates to form chiral amines and diamines. nih.govdicp.ac.cnresearchgate.net For instance, nickel-catalyzed methods have been shown to be effective for the enantioselective N-alkylation of indoles, while copper-catalyzed systems can achieve reductive couplings of imines to form chiral 1,2-diamines with high stereoselectivity. nih.govresearchgate.net These advanced catalytic systems could potentially be adapted for the enantioselective synthesis of this compound and its analogues.
Enantioselective Approaches for Chiral N'-substituted But-2-ene-1,4-diamines
Utilization of Chiral Auxiliaries and Catalysts
The asymmetric synthesis of but-2-ene-1,4-diamine derivatives can be effectively guided by the temporary incorporation of a stereogenic group, known as a chiral auxiliary, into the substrate molecule. wikipedia.orgthieme-connect.com This auxiliary directs the stereochemical outcome of subsequent reactions. wikipedia.org For instance, chiral acetals, prepared from the acid-catalyzed condensation of 7-hydroxyindan-1-one with chiral 1,2-ethanediols, have been evaluated as effective chiral auxiliaries. sfu.ca A high degree of stereochemical induction was observed in the diethylaluminum chloride-promoted Diels-Alder reaction of an acrylate (B77674) derivative of one such acetal (B89532) with cyclopentadiene, demonstrating their potential as chiral directors. sfu.ca
Another approach involves the use of chiral catalysts. rsc.org For example, the asymmetric diamination of alkenes can be achieved using bis- and tris(imido)osmium oxidants in the presence of a chiral metal catalyst. rsc.org Similarly, chiral phosphoramidite (B1245037) ligands in the presence of Pd(0) have been used for the catalytic asymmetric diamination of alkyl dienes. researchgate.net
A variety of chiral auxiliaries have been developed and utilized in asymmetric synthesis, including:
8-phenylmenthol: Introduced by E.J. Corey in 1975. wikipedia.org
Mandelic acid: Introduced by Barry Trost in 1980. wikipedia.org
trans-2-Phenyl-1-cyclohexanol: Introduced by J. K. Whitesell in 1985 and has been used in ene reactions. wikipedia.org
1,1'-Binaphthyl-2,2'-diol (BINOL): Used as a chiral auxiliary since 1983. wikipedia.org
Oxazolidinones: Can be prepared to facilitate asymmetric alkylation and aldol (B89426) reactions. wikipedia.org
Camphorsultam wikipedia.org
Pseudoephedrine and pseudoephenamine: Can be reacted with carboxylic acids to form amides that direct the configuration of subsequent addition reactions. wikipedia.org
tert-Butanesulfinamide wikipedia.org
Asymmetric Hydrogenation of Precursors
Asymmetric hydrogenation is a powerful technique for establishing stereocenters during the synthesis of chiral molecules like this compound derivatives. wikipedia.org This method involves the addition of hydrogen across a double bond with a high degree of three-dimensional spatial selectivity, which is controlled by a chiral catalyst. wikipedia.org
A key strategy involves the asymmetric hydrogenation of suitable precursors. For example, the hydrogenation of imidazolone (B8795221) precursors can lead to the formation of chiral 1,2-diamines with high diastereoselectivity. scholaris.ca Chiral ruthenium (Ru) and rhodium (Rh) catalysts are often employed for the asymmetric hydrogenation of ketones and imines. ajchem-b.com Specifically, chiral ruthenium complexes with optically active N-sulfonylated 1,2-diamine ligands have demonstrated high efficiency in the asymmetric transfer hydrogenation of these substrates. ajchem-b.com
The choice of ligand is critical for the success of asymmetric hydrogenation. Chiral diphosphine ligands, such as BINAP, are commonly used in conjunction with metals like rhodium and ruthenium. wikipedia.orgajchem-b.com For instance, the BINAP-Ru-diamine system is effective for the asymmetric hydrogenation of various substrates. wikipedia.org The synthesis of (R,R)-diamines with high enantiomeric excess (85–90% ee) has been achieved through the asymmetric hydrogenation of 2-butyne-1,4-diamine precursors using (R)-BINAP-Pd complexes. A significant challenge in this process is the potential for the amine groups to deactivate the metal catalysts, often necessitating the use of protecting groups like benzyl (B1604629) or Boc.
Asymmetric Alkene Diamination Methodologies
Asymmetric diamination of alkenes presents a direct route to vicinal diamines, which are valuable building blocks in organic synthesis. rsc.orgrsc.org Several methodologies have been developed to achieve this transformation with high enantioselectivity.
One approach involves the use of imido-osmium reagents. rsc.org These reagents can be employed in both diastereoselective diaminations using chiral auxiliaries and enantioselective diaminations in the presence of a chiral metal catalyst. rsc.org Another strategy utilizes photoredox catalysis, where N-aminopyridinium salts and nitriles serve as the amination reagents, affording vicinal diamines under mild conditions. rsc.org
Catalytic systems based on copper and palladium have also proven effective. researchgate.net For instance, Cu(I) catalysts can be used to diaminate terminal olefins with various nitrogen sources, such as di-tert-butyldiaziridinone, to produce imidazolidinones. researchgate.net Asymmetric versions of these Pd(0)- and Cu(I)-catalyzed diamination reactions have been successfully developed. researchgate.net
A notable advancement is the enantioselective, syn-diamination of simple alkenes mediated by a chiral organoselenium catalyst in conjunction with a bifunctional nucleophile like N,N'-bistosyl urea (B33335) and an oxidant. chemrxiv.org This method has been shown to be effective for a range of diaryl, aryl-alkyl, and alkyl-alkyl olefins. chemrxiv.org
N-Alkylation and Further Derivatization of But-2-ene-1,4-diamine Structures
The but-2-ene-1,4-diamine scaffold can be further functionalized through N-alkylation to produce a variety of derivatives with modified properties.
Selective Mono- and Di-N-Propylation Strategies
Achieving selective mono- or di-N-propylation of but-2-ene-1,4-diamine requires careful control of reaction conditions. Reductive amination is a common method for N-alkylation. A procedure for the direct reductive amination of aldehydes and ketones using sodium borohydride (B1222165) in the presence of a catalytic amount of H3PW12O40 has been described. researchgate.net
For selective mono-N-alkylation, titanium(IV) isopropoxide in combination with sodium borohydride has been shown to be highly chemoselective for the reductive mono-N-alkylation of primary amines. researchgate.net Another approach utilizes cesium bases, which not only promote the alkylation of primary amines but also suppress the overalkylation of the resulting secondary amines. researchgate.net Homogeneous cobalt catalysts have also been employed for the N-alkylation of aromatic amines using alcohols via a borrowing hydrogen approach. rsc.org This methodology has been extended to the selective sequential N-alkylation of diamines with two different alcohols to form unsymmetrically substituted diamines. rsc.org
Synthesis of N,N'-Dialkylated But-2-ene-1,4-diamine Analogues
The synthesis of N,N'-dialkylated but-2-ene-1,4-diamine analogues has been explored, particularly in the context of creating compounds with potential antifungal activity. core.ac.uk For example, (E)-N,N'-dipropyl-1,4-diaminobut-2-ene has been synthesized as an N-alkylated derivative of (E)-1,4-diaminobut-2-ene (E-BED). core.ac.uk The synthesis of such compounds aims to modify and potentially enhance the biological activity of the parent diamine. core.ac.uk Copper-catalyzed direct aromatic amination has also been reported as an efficient method for aminating perylene (B46583) diimides and naphthalene (B1677914) diimides with primary or secondary amines under mild conditions. rsc.org
Formation of Imines, Amides, and Other Functionalized Derivatives from the Diamine
The chemical structure of this compound, featuring both a primary and a secondary amine, allows for a variety of functionalization reactions to produce a range of derivatives, including imines and amides. The reactivity of the two distinct amine groups can be leveraged to synthesize mono- or di-substituted products, depending on the reaction conditions.
Imine Formation Imines, or Schiff bases, are typically synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. wikipedia.org In the case of this compound, the primary amine moiety is expected to selectively react with carbonyl compounds under mild conditions to form the corresponding imine. This reaction proceeds via a hemiaminal intermediate, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N). wikipedia.org
The general reaction is reversible, and to achieve high yields, the removal of water is often necessary, for instance through azeotropic distillation or the use of dehydrating agents like molecular sieves. wikipedia.org Alternatively, imines can be formed through the oxidation of the primary amine group using suitable oxidizing agents. smolecule.comorganic-chemistry.org The resulting imine derivatives of this compound are valuable intermediates for the synthesis of more complex heterocyclic structures or for further functionalization.
Amide Formation Amides can be readily prepared from this compound by reacting it with carboxylic acids or, more commonly, their activated derivatives such as acyl chlorides and acid anhydrides. masterorganicchemistry.com Both the primary and secondary amine groups of the diamine can undergo acylation. The reaction with an acyl chloride, often performed under Schotten-Baumann conditions (using a base, like aqueous sodium hydroxide (B78521), in a biphasic system), is a robust method for forming amide bonds. masterorganicchemistry.com The base neutralizes the hydrochloric acid byproduct, allowing the reaction to proceed to completion. masterorganicchemistry.com
For more sensitive substrates or when using free carboxylic acids, coupling reagents are employed to facilitate amide bond formation under milder, neutral conditions. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt). masterorganicchemistry.comfishersci.co.uk These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. masterorganicchemistry.com By controlling the stoichiometry of the acylating agent, it is possible to selectively form mono-amides or di-amides from this compound. These amide derivatives have potential applications in polymer chemistry and as precursors for biologically active molecules.
Other Functionalized Derivatives Beyond imines and amides, the amine groups of this compound can participate in other significant transformations. Nucleophilic substitution reactions with alkyl halides can lead to further N-alkylation, producing tertiary and quaternary amine derivatives. The diamine can also serve as a building block in the synthesis of heterocyclic compounds, such as pyrroles or piperidines, through cyclization reactions. researchgate.netresearchgate.netbeilstein-journals.org For instance, the related cis-but-2-ene-1,4-diamine is known to act as a sacrificial amine donor in enzymatic transamination reactions, where its co-product undergoes a spontaneous and irreversible cyclization to form 1H-pyrrole, thereby driving the reaction equilibrium towards the desired product. researchgate.net
Influence of Reaction Conditions on Yield, Selectivity, and Isomer Purity
The outcomes of synthetic transformations involving this compound and its precursors are highly dependent on the specific reaction conditions employed. Parameters such as temperature, solvent, catalyst, and reactant stoichiometry are critical in controlling the reaction yield, chemical selectivity (chemoselectivity), and the purity of geometric (cis/trans) and optical isomers (enantiomeric purity).
Influence of Temperature and Solvent Research on the synthesis of the parent compound, but-2-ene-1,4-diamine, provides significant insight into how temperature and solvent affect isomer purity. During the synthesis via alkylation of di-tert-butyl iminodicarboxylate, the choice of solvent and reaction temperature critically impacts the resulting ratio of cis to trans isomers. For example, lower temperatures tend to favor the formation of the cis-isomer, whereas higher temperatures can shift the equilibrium towards the more thermodynamically stable trans-isomer. Solvent polarity also plays a key role; while dimethylformamide (DMF) can increase reaction rates, it may also promote side reactions, whereas tetrahydrofuran (B95107) (THF) can offer improved selectivity.
| Parameter | Condition | Observed Effect on Isomer Purity |
|---|---|---|
| Temperature | Low Temperature (e.g., 25°C) | Favors formation of the cis-isomer |
| High Temperature (e.g., 60°C) | Shifts equilibrium towards the trans-isomer | |
| Solvent | Dimethylformamide (DMF) | Enhances reaction rate but may promote side reactions |
| Tetrahydrofuran (THF) | Improves isomer selectivity, especially for the Z (cis)-isomer |
Influence of Stoichiometry and Catalysts In the N-alkylation of but-2-ene-1,4-diamine to produce derivatives like N,N,N',N'-Tetraethyl-1,4-diaminobut-2-ene, the molar ratio of the reactants is a key parameter for optimizing yield. Using a significant excess of the alkylating agent (e.g., a 4:1 molar ratio of ethyl halide to diamine) helps ensure complete alkylation of all N-H bonds.
The selection of a catalyst is fundamental for achieving stereoselectivity. In asymmetric synthesis, chiral metal complexes are employed to control the formation of a specific enantiomer. For instance, cationic Rhodium(I) complexes paired with chiral phosphine (B1218219) ligands like (R)-BINAP can direct the facial selectivity during nucleophilic amine attack, leading to high enantiomeric excess in the synthesis of derivatives from but-2-ene-1,4-diamine precursors. smolecule.com The choice of base is also crucial; in N-alkylation reactions, a milder base such as potassium carbonate (K₂CO₃) can minimize side reactions compared to a stronger base like sodium hydroxide (NaOH), leading to higher product purity.
| Parameter | Condition/Reagent | Influence on Reaction Outcome |
|---|---|---|
| Molar Ratio | 4:1 excess of ethyl halide to diamine | Ensures complete alkylation, maximizing yield |
| Temperature | 60–80°C | Optimal range for reaction completion over 12-24 hours |
| Base Selection | Potassium Carbonate (K₂CO₃) | Minimizes side reactions compared to NaOH |
| Solvent Choice | Tetrahydrofuran (THF) | Offers better post-reaction separation and purity over DMF |
These findings underscore the importance of meticulous control over reaction conditions to achieve desired outcomes in the synthesis and functionalization of this compound and related compounds.
N Propylbut 2 Ene 1,4 Diamine As a Ligand in Coordination Chemistry
Chelation Properties and Formation of Metal Complexes
The formation of complexes between metal ions and ligands like N'-propylbut-2-ene-1,4-diamine is fundamentally governed by the principles of Lewis acid-base interactions, where the ligand acts as a Lewis base, donating electron pairs to the metal ion, which is a Lewis acid. openstax.org
This compound functions as a bidentate ligand, meaning it uses two donor atoms to bind to a single central metal ion. openstax.org The two nitrogen atoms, each possessing a lone pair of electrons, can coordinate simultaneously to a metal center. This coordination results in the formation of a stable seven-membered chelate ring. The formation of such a ring is a key feature of polydentate ligands, often referred to as chelating agents. openstax.orglibretexts.org When a bidentate ligand like this compound binds to a metal, it forms a metal-containing ring known as a chelate ring. libretexts.org The resulting complex is termed a chelate complex. libretexts.org
The structure of the but-2-ene backbone introduces a degree of rigidity to the chelate ring compared to its saturated analogue, butane-1,4-diamine. This can influence the preferred coordination geometry and the stability of the resulting metal complex. The presence of the propyl group on one of the nitrogen atoms introduces steric bulk, which can also affect the coordination environment around the metal ion.
The design of ligands is a critical aspect of coordination chemistry, aiming to create molecules that can form metal complexes with specific, predictable properties. scirp.org For unsaturated diamines like this compound, several design principles are considered to tailor their function. researchgate.netresearchgate.net
Key factors in the design of such ligands include:
Denticity and Chelate Ring Size : The number of donor atoms (denticity) and the size of the resulting chelate ring are paramount. This compound is bidentate, forming a seven-membered ring. While five- and six-membered chelate rings are generally the most stable, the properties of the unsaturated backbone can stabilize larger rings. researchgate.net
Backbone Rigidity : The C=C double bond in the butene backbone restricts conformational flexibility. This rigidity can pre-organize the ligand for coordination, potentially reducing the entropic cost of complexation and enhancing stability.
Substituents : The N-propyl group introduces steric hindrance near one coordination site. This can be used to control the number of ligands that coordinate to a metal center or to influence the stereochemistry of the resulting complex. researchgate.net
Electronic Effects : The electronic properties of the ligand, influenced by the alkyl groups, affect the basicity of the nitrogen donor atoms and, consequently, the strength of the metal-ligand bond. researchgate.net
These principles allow for the rational design of ligands to create complexes with desired catalytic activity, photophysical properties, or other specific functions. unh.edunih.gov
The stability of a metal complex is quantified by its formation constant (Kf) or stability constant (β), with larger values indicating greater stability. The relationship between the Gibbs free energy of formation (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) is given by the equation: ΔG° = -RTlnKf = ΔH° - TΔS°.
Several factors influence the thermodynamic stability of metal-diamine complexes:
The Chelate Effect : As mentioned, this is a major stabilizing factor. For instance, the stability constant for [Ni(en)3]2+ (where 'en' is the bidentate ethylenediamine) is nearly 10 orders of magnitude larger than for [Ni(NH3)6]2+. libretexts.org
Nature of the Metal Ion : Stability generally increases with the charge on the metal ion and follows trends like the Irving-Williams series for divalent first-row transition metals (Mn2+ < Fe2+ < Co2+ < Ni2+ < Cu2+ > Zn2+). dalalinstitute.com
Ligand Basicity : More basic ligands typically form stronger bonds with metal ions, leading to more stable complexes. The alkyl groups on this compound are electron-donating, increasing the basicity of the nitrogen atoms.
The table below presents typical thermodynamic data for the formation of nickel(II) complexes with a related diamine, ethylenediamine (B42938), which illustrates the principles applicable to this compound complexes.
| Reaction | log(Kf) | ΔG° (kJ/mol) | ΔH° (kJ/mol) | -TΔS° (kJ/mol) |
| [Ni(H2O)6]2+ + en ⇌ [Ni(en)(H2O)4]2+ + 2H2O | 7.5 | -43 | -37 | -6 |
| [Ni(en)(H2O)4]2+ + en ⇌ [Ni(en)2(H2O)2]2+ + 2H2O | 6.3 | -36 | -39 | +3 |
| [Ni(en)2(H2O)2]2+ + en ⇌ [Ni(en)3]2+ + 2H2O | 4.4 | -25 | -41 | +16 |
| Data adapted from general thermodynamic values for ethylenediamine complexes to illustrate the chelate effect. Values are approximate and for comparative purposes. |
Structural Characterization of this compound Metal Complexes
Determining the structure of metal complexes is crucial for understanding their reactivity and properties. Spectroscopic methods and X-ray crystallography are primary tools for this characterization.
Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are powerful techniques for probing the coordination of ligands to metal centers. d-nb.info
FT-IR Spectroscopy : This technique is used to identify the vibrational modes of a molecule. primescholars.com When this compound coordinates to a metal ion, changes in the vibrational frequencies of its functional groups, particularly the N-H and C-N bonds, are observed. The coordination of the nitrogen lone pairs to the metal weakens the N-H bonds, typically causing a shift of the N-H stretching frequency to a lower wavenumber (red shift). scirp.org New bands corresponding to the metal-nitrogen (M-N) stretching vibration may also appear in the far-IR region (typically < 600 cm-1). scirp.org
UV-Visible Spectroscopy : This method provides information about electronic transitions within the complex. scielo.br Coordination of the diamine ligand to a transition metal ion alters the d-orbital energies of the metal. This results in changes to the d-d electronic transitions, which occur in the visible region of the spectrum and are responsible for the color of many transition metal complexes. openstax.org Shifts in the position and intensity of these absorption bands upon complexation confirm the coordination of the ligand. researchgate.net Charge-transfer bands, involving the transfer of an electron from a ligand-based orbital to a metal-based orbital (LMCT) or vice versa (MLCT), may also be observed.
The following table summarizes expected shifts in key FT-IR frequencies upon coordination of a diamine ligand like this compound.
| Vibrational Mode | Typical Frequency in Free Ligand (cm-1) | Expected Shift upon Coordination |
| N-H Stretch | 3300 - 3500 | Shift to lower frequency |
| C-N Stretch | 1020 - 1250 | Shift to higher or lower frequency |
| M-N Stretch | N/A | Appears in far-IR (400-600) |
| Data represents typical ranges for primary and secondary amines and their metal complexes. |
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline metal complex at the atomic level. nih.govhilarispublisher.com This technique provides precise information on:
Coordination Geometry : It confirms the arrangement of the ligand donor atoms around the central metal ion (e.g., octahedral, tetrahedral, square planar).
Bond Lengths and Angles : It allows for the precise measurement of the distances between the metal and the nitrogen donor atoms (M-N bond lengths) and the angles within the chelate ring (N-M-N bite angle). mdpi.com
Conformation : It reveals the exact conformation of the seven-membered chelate ring formed by this compound.
Stereochemistry : It can distinguish between different possible stereoisomers of the complex.
Below is a table of hypothetical, yet realistic, structural parameters for a generic octahedral metal complex with this compound, based on known structures of similar complexes.
| Structural Parameter | Expected Value |
| M-N Bond Length | 2.0 - 2.2 Å |
| N-M-N Bite Angle | ~90° |
| C=C Bond Length | ~1.34 Å |
| C-N Bond Length | ~1.47 Å |
| Values are generalized based on typical transition metal complexes with diamine ligands. |
Catalytic Applications of N Propylbut 2 Ene 1,4 Diamine and Its Derivatives
Asymmetric Catalysis with N'-propylbut-2-ene-1,4-diamine Derived Ligands
Chiral vicinal diamines are crucial building blocks in the synthesis of chiral catalysts and pharmaceuticals. sigmaaldrich.com Ligands derived from this compound can be effectively utilized in asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral product. The strategic placement of the amine groups and the propyl substituent allows for the creation of a well-defined chiral environment around a metal center, which is essential for achieving high levels of stereocontrol.
Enantioselective Transformations (e.g., Asymmetric Hydrogenation, Michael Additions)
Ligands derived from chiral diamines are instrumental in a variety of enantioselective transformations. While direct research on this compound in these specific reactions is not extensively documented, the principles established with analogous chiral diamine ligands are highly relevant.
Asymmetric Hydrogenation: Chiral diamine ligands are widely used in the asymmetric hydrogenation of ketones and olefins. cjcatal.comacs.orgnih.gov For instance, iridium and rhodium complexes of chiral diamine ligands derived from Cinchona alkaloids have demonstrated high activity and enantioselectivity in the transfer hydrogenation of aromatic ketones. cjcatal.com The structure of the chiral ligand profoundly influences the enantioselectivity of the reaction. cjcatal.com Similarly, polymeric chiral diamine ligands have been developed for iridium-catalyzed asymmetric transfer hydrogenation of functionalized ketones, affording optically active secondary alcohols with excellent enantioselectivities (up to 99% ee). acs.orgnih.gov The success of these systems highlights the potential of this compound-derived ligands to create highly effective catalysts for asymmetric hydrogenation. The general mechanism involves the coordination of the diamine to the metal center, creating a chiral pocket that directs the approach of the substrate and the delivery of hydrogen.
Michael Additions: Bifunctional organocatalysts containing a chiral diamine scaffold are effective in promoting asymmetric Michael additions. For example, novel 1,3-diamine-derived bifunctional thiourea (B124793) and squaramide organocatalysts have been synthesized and successfully applied in the asymmetric Michael addition of 1,3-dicarbonyl compounds to trans-β-nitrostyrenes, achieving high yields and enantiomeric excesses. nih.gov The diamine unit in these catalysts often acts as a Brønsted base to deprotonate the nucleophile, while the thiourea or squaramide moiety activates the electrophile through hydrogen bonding. This dual activation is crucial for achieving high stereoselectivity.
Illustrative Data on Asymmetric Transformations with Chiral Diamine Ligands:
| Catalyst System | Reaction Type | Substrate | Product | Enantiomeric Excess (ee) | Reference |
| Ir-complex of 9-amino(9-deoxy)epicinchonine | Asymmetric Transfer Hydrogenation | Aromatic Ketones | Secondary Alcohols | 95-97% | cjcatal.com |
| Iridium-polydiamines | Asymmetric Transfer Hydrogenation | Functionalized Ketones | Optically Active Secondary Alcohols | up to 99% | acs.orgnih.gov |
| 1,3-Diamine-derived bifunctional thioureas | Asymmetric Michael Addition | 1,3-Dicarbonyl compounds and trans-β-nitrostyrenes | Michael Adducts | up to 74% | nih.gov |
Diastereoselective Reactions (e.g., Aldol (B89426) Reactions, Mannich Reactions)
The principles of stereocontrol exerted by chiral diamine ligands extend to diastereoselective reactions, where the goal is to control the formation of one diastereomer over another.
Aldol Reactions: Chiral diamine derivatives can be employed as organocatalysts in direct asymmetric aldol reactions. For instance, chitosan-supported cinchonine, which contains a diamine moiety, has been shown to be an efficient organocatalyst for direct asymmetric aldol reactions in water. cjcatal.com The catalyst facilitates the reaction between a ketone and an aldehyde to produce a β-hydroxy ketone with high stereoselectivity.
Mannich Reactions: The Mannich reaction, which involves the aminoalkylation of a carbon acid, is another area where chiral diamine-derived catalysts can be applied. The catalyst can activate the reactants and control the stereochemical outcome of the carbon-carbon bond formation. While specific examples utilizing this compound are not prominent in the literature, the established utility of other chiral diamines in this transformation suggests its potential.
Role of Diamine Chirality in Catalyst Performance
The chirality of the diamine ligand is paramount in determining the performance of an asymmetric catalyst. sigmaaldrich.com The spatial arrangement of the substituents on the chiral centers of the diamine dictates the conformation of the resulting metal complex or the binding mode of an organocatalyst. This, in turn, controls the facial selectivity of the substrate's approach to the reactive site.
For example, in the asymmetric transfer hydrogenation of ketones catalyzed by iridium complexes of chiral diamines, the structure of the ligand directly influences the enantioselectivity of the resulting alcohol. cjcatal.com Similarly, in palladium-catalyzed asymmetric Suzuki–Miyaura coupling reactions, the use of a C1-symmetric diamine ligand with a specific chiral carbon center was key to achieving high enantioselectivity. chinesechemsoc.org The modification of the ligand backbone can significantly enhance catalytic performance. chinesechemsoc.org The development of polymeric chiral diamine ligands has also shown that the polymer chain length can affect the reactivity of the catalyst. acs.orgnih.gov
Organocatalysis and Cooperative Catalysis Mediated by Diamines
In addition to serving as ligands for metal catalysts, diamines and their derivatives are powerful tools in organocatalysis and cooperative catalysis.
Bifunctional Organocatalysts Incorporating Diamine Units
Bifunctional organocatalysts, which possess two distinct catalytic functionalities within a single molecule, have emerged as a powerful strategy in asymmetric synthesis. scispace.com Chiral diamines are excellent scaffolds for constructing such catalysts. Typically, one amine group can act as a Brønsted base to activate the nucleophile, while the other can be functionalized to create a hydrogen-bond donor (like a thiourea or squaramide) or a Lewis base to activate the electrophile. nih.govresearchgate.net
For example, bifunctional thiourea and squaramide organocatalysts derived from 1,3-diamines have been shown to be efficient in asymmetric Michael additions. nih.gov Camphor-derived 1,3-diamines have also been used to prepare bifunctional organocatalysts that exhibit excellent catalytic activity in enantioselective conjugate additions. researchgate.net The precise positioning of the acidic and basic moieties on the chiral scaffold is crucial for effective substrate activation and stereocontrol. scispace.com
Synergistic Catalysis in Diamine-Promoted Reactions
Synergistic catalysis, where two or more distinct catalysts work together to promote a transformation that is not possible with either catalyst alone, represents a frontier in chemical synthesis. acs.orgnih.gov Chiral primary amines, including diamines, can work synergistically with transition metal catalysts. acs.orgnih.gov This cooperative approach allows for the activation of both the nucleophile (via the aminocatalyst) and the electrophile (via the metal catalyst) simultaneously. nih.gov
A key challenge in this area is the potential for the amine to bind to the metal, leading to catalyst inhibition. nih.gov However, successful examples have been developed. For instance, chiral primary amine catalysts have been shown to work cooperatively with a range of transition metals, including palladium, rhodium, silver, cobalt, and copper. acs.orgnih.gov This strategy has been applied to a variety of enantioselective transformations. acs.orgnih.gov Camphor-based 1,3-diamines have been transformed into precursors for N-heterocyclic carbenes (NHCs), which are versatile ligands in transition metal catalysis. researchgate.net This highlights the potential for diamine derivatives to be involved in a wide range of synergistic catalytic systems.
Catalyst Design and Optimization for this compound Based Systems
The design and optimization of catalyst systems based on this compound are pivotal for enhancing their performance in various chemical transformations. This process involves a systematic approach to modify the ligand structure and to develop robust heterogeneous catalysts, aiming to improve catalytic activity, selectivity, and recyclability.
Ligand Scaffold Modifications and Their Impact on Catalytic Activity and Selectivity
The modification of the this compound ligand scaffold is a key strategy to fine-tune the steric and electronic properties of the resulting metal complexes, which in turn dictates their catalytic behavior. The core structure of this compound offers several points for modification, including the alkyl substituent on the nitrogen atom, the butene backbone, and the amine functionalities themselves.
Varying the alkyl group on one of the nitrogen atoms can significantly influence the steric environment around the metal center. For instance, replacing the n-propyl group with bulkier substituents such as isopropyl, cyclohexyl, or tert-butyl can create a more sterically hindered catalytic pocket. This increased steric bulk can be instrumental in achieving higher enantioselectivity in asymmetric catalysis by favoring a specific substrate approach. Conversely, smaller N-alkyl groups may lead to higher catalytic activity by allowing for faster substrate binding and product release.
The electronic effects of the N-substituent also play a role. The introduction of electron-donating or electron-withdrawing groups on the substituent can modulate the electron density at the nitrogen atoms, thereby influencing the donor properties of the diamine ligand and the reactivity of the metal center.
| Entry | N-Substituent | Catalyst Loading (mol%) | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1 | n-Propyl | 1 | 98 | 85 |
| 2 | Isopropyl | 1 | 95 | 92 |
| 3 | Cyclohexyl | 1 | 92 | 95 |
| 4 | Benzyl (B1604629) | 1 | 99 | 88 |
This table presents hypothetical data for illustrative purposes, demonstrating the potential effects of modifying the N-substituent on the catalytic performance of a this compound-based catalyst.
Modifications to the but-2-ene backbone, such as the introduction of substituents or altering the stereochemistry of the double bond, can enforce a more rigid and well-defined coordination geometry upon complexation with a metal. This rigidity is often crucial for high selectivity. For example, introducing methyl groups at the 2- and 3-positions of the butene chain would create a more sterically demanding ligand, potentially leading to enhanced stereocontrol in catalytic reactions.
Furthermore, derivatization of the primary and secondary amine groups into amides or phosphinamides can alter the coordination mode and electronic properties of the ligand. Such modifications can lead to catalysts with different reactivity profiles and selectivities.
| Entry | Ligand Modification | Reaction Temperature (°C) | Pressure (bar) | Regioselectivity (linear:branched) |
| 1 | Unmodified | 80 | 20 | 90:10 |
| 2 | 2,3-dimethylbut-2-ene | 80 | 20 | 95:5 |
| 3 | cis-but-2-ene | 80 | 20 | 88:12 |
This table provides representative data from analogous diamine systems to illustrate how backbone modifications could influence regioselectivity. Specific data for this compound derivatives is not currently available in published literature.
Development of Heterogeneous Catalysts Incorporating Diamine Moieties
The development of heterogeneous catalysts by immobilizing this compound or its derivatives onto solid supports is a critical area of research aimed at overcoming the challenges associated with homogeneous catalysis, such as catalyst recovery and reuse. wiley-vch.de This process, often termed heterogenization, can lead to more sustainable and cost-effective catalytic processes. wiley-vch.de
Mesoporous silica (B1680970) materials, such as MCM-41 and SBA-15, are excellent candidates for catalyst supports due to their high surface area, tunable pore size, and thermal stability. rsc.orgmdpi.com The this compound ligand can be anchored to the silica surface through several methods:
Grafting: The diamine can be covalently attached to the silica surface, which has been pre-functionalized with suitable anchor groups like chloropropyl or glycidoxypropyl silanes.
Co-condensation: A silane-functionalized derivative of the diamine is co-condensed with a silica precursor (e.g., tetraethyl orthosilicate) to incorporate the ligand directly into the silica framework.
The resulting solid catalyst can be easily separated from the reaction mixture by filtration and potentially reused multiple times, which is a significant advantage for industrial applications. uu.nl The confinement of the catalytic complex within the pores of the support can also influence its activity and selectivity. ua.es
Polymer-supported catalysts offer another versatile approach to heterogenization. researchgate.net this compound can be attached to various polymer backbones, such as polystyrene, polyacrylates, or polyethylene (B3416737) glycol (PEG). rsc.orgnih.gov The polymer support can influence the local environment of the catalytic sites and may enhance catalyst stability. nih.gov The solubility of the polymer can be tuned (e.g., using thermosensitive polymers) to allow for a transition between a homogeneous reaction phase and a heterogeneous separation phase.
| Cycle | Catalyst System | Conversion (%) | Selectivity (%) |
| 1 | Diamine-SBA-15-Pd | 99 | >98 |
| 2 | Diamine-SBA-15-Pd | 98 | >98 |
| 3 | Diamine-SBA-15-Pd | 97 | >97 |
| 4 | Diamine-SBA-15-Pd | 95 | >97 |
This table illustrates the potential recyclability of a hypothetical heterogeneous catalyst based on an this compound moiety immobilized on SBA-15 silica, demonstrating the retention of high conversion and selectivity over several catalytic cycles. Specific experimental data for this exact system is not available.
Computational and Theoretical Investigations of N Propylbut 2 Ene 1,4 Diamine
Quantum Chemical Studies on Electronic Structure and Stability
Quantum chemical studies are fundamental to elucidating the intrinsic properties of N'-propylbut-2-ene-1,4-diamine. These investigations, primarily leveraging Density Functional Theory (DFT), allow for a detailed exploration of the molecule's electronic structure and the factors governing its stability.
Density Functional Theory (DFT) Calculations for Ground State Geometries
Density Functional Theory (DFT) is a powerful computational method used to determine the optimized, lowest-energy geometry of molecules. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can predict bond lengths, bond angles, and dihedral angles with high accuracy. faccts.de These calculations reveal the spatial arrangement of atoms in the molecule's most stable state.
The geometry of this compound is characterized by a but-2-ene backbone, which can exist as either the cis or trans isomer. The presence of the double bond imparts a degree of rigidity to the central part of the molecule. The primary amine at one end and the N-propyl-substituted secondary amine at the other introduce flexibility, allowing for various conformational possibilities. DFT calculations are essential for determining the most stable isomeric and conformational form. For analogous unsaturated diamines, the trans isomer is often found to be energetically more favorable due to reduced steric hindrance.
Table 1: Predicted Optimized Geometric Parameters for trans-N'-propylbut-2-ene-1,4-diamine using DFT (B3LYP/6-31G(d,p))
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C=C | ~1.34 Å |
| C-C (single) | ~1.51 Å | |
| C-N (primary) | ~1.47 Å | |
| C-N (secondary) | ~1.48 Å | |
| N-H | ~1.01 Å | |
| C-H | ~1.09 Å | |
| Bond Angle | C=C-C | ~125° |
| C-C-N | ~110° | |
| H-N-H | ~105° | |
| C-N-C | ~112° | |
| Dihedral Angle | H-C=C-H | ~180° (trans) |
Note: The values in this table are illustrative and based on typical DFT calculations for similar molecules.
Conformational Analysis and Intramolecular Interactions (e.g., Hydrogen Bonding)
The conformational landscape of this compound is influenced by the rotation around its single bonds and the potential for intramolecular interactions. The propyl group and the amine hydrogens can orient themselves in numerous ways, leading to a variety of conformers with different energies.
A key factor in the conformational preference of diamines is the potential for intramolecular hydrogen bonding. acs.orgresearchgate.netcdnsciencepub.com In this compound, a hydrogen bond can form between the hydrogen atom of the primary amine and the nitrogen atom of the secondary amine, or vice versa. The formation of such a hydrogen bond can stabilize certain conformations, leading to a folded or cyclic-like structure being energetically preferred over more extended conformations. researchgate.net Computational studies on similar diamines have shown that the stability gained from an intramolecular hydrogen bond can be significant. acs.org
The relative energies of different conformers can be calculated using DFT, allowing for the identification of the global minimum energy structure and other low-energy conformers that may be populated at room temperature. This analysis is crucial for understanding the molecule's behavior in different environments.
Table 2: Relative Energies of Selected Conformers of trans-N'-propylbut-2-ene-1,4-diamine
| Conformer | Key Feature | Relative Energy (kcal/mol) |
| 1 (Global Minimum) | Intramolecular H-bond | 0.00 |
| 2 | Extended, no H-bond | 2.5 |
| 3 | Gauche conformation of propyl group | 1.8 |
Note: The values in this table are hypothetical and serve to illustrate the typical energy differences between conformers.
Spectroscopic Property Prediction (e.g., NMR, IR)
DFT calculations are also invaluable for predicting the spectroscopic properties of molecules, such as their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions can aid in the interpretation of experimental spectra and the structural elucidation of the compound.
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net The predicted chemical shifts are sensitive to the electronic environment of each nucleus, which is in turn dependent on the molecule's conformation. By averaging the predicted shifts over the Boltzmann-populated conformers, a more accurate representation of the experimental spectrum can be obtained. nih.gov For this compound, distinct signals would be expected for the protons and carbons of the propyl group, the butene backbone, and the two different amine groups.
Table 3: Predicted ¹³C NMR Chemical Shifts for the Most Stable Conformer of trans-N'-propylbut-2-ene-1,4-diamine
| Carbon Atom | Predicted Chemical Shift (ppm) |
| =CH | ~130-135 |
| -CH₂-N (primary) | ~40-45 |
| -CH₂-N (secondary) | ~50-55 |
| Propyl -CH₂- | ~25-30 |
| Propyl -CH₃ | ~10-15 |
Note: These are estimated chemical shift ranges based on data for similar functional groups. docbrown.infolibretexts.org
IR Spectroscopy: The vibrational frequencies corresponding to the normal modes of the molecule can be computed from the second derivatives of the energy. These frequencies correspond to the absorption bands in an IR spectrum. For this compound, characteristic vibrational modes would include N-H stretching and bending, C=C stretching, C-N stretching, and C-H stretching and bending. docbrown.info The presence of hydrogen bonding would be expected to cause a red-shift (lower frequency) and broadening of the N-H stretching bands. rsc.org
Table 4: Predicted Key IR Vibrational Frequencies for trans-N'-propylbut-2-ene-1,4-diamine
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch (free) | ~3400-3500 |
| N-H Stretch (H-bonded) | ~3300-3400 |
| C-H Stretch (sp²) | ~3050-3150 |
| C-H Stretch (sp³) | ~2850-2960 |
| C=C Stretch | ~1640-1680 |
| N-H Bend | ~1590-1650 |
| C-N Stretch | ~1020-1250 |
Note: These are typical frequency ranges for the specified functional groups.
Reaction Pathway Analysis and Transition State Modeling
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including identifying transition states and determining energy barriers. This allows for a deeper understanding of the reactivity of this compound.
Elucidation of Reaction Mechanisms via Computational Simulations
The amine groups of this compound are nucleophilic and can participate in a variety of reactions, such as nucleophilic substitution and addition. Computational simulations can be used to model these reaction pathways. For instance, the reaction of the diamine with an electrophile can be studied by mapping the potential energy surface as the reactants approach and transform into products.
One common reaction for diamines is nucleophilic substitution. scirp.orgorganic-chemistry.org The mechanism of such a reaction involving this compound can be investigated by locating the transition state structure. The geometry of the transition state provides crucial information about the bond-forming and bond-breaking processes. For example, in a substitution reaction at an alkyl halide, the transition state would show the partial formation of the new C-N bond and the partial breaking of the C-halogen bond. Computational studies on similar amine reactions have provided detailed insights into these processes. nih.govacs.org
Energy Profiles and Rate-Determining Steps
By calculating the energies of the reactants, transition states, intermediates, and products, an energy profile for a given reaction can be constructed. This profile illustrates the energy changes that occur throughout the reaction and allows for the determination of the activation energy (the energy barrier that must be overcome for the reaction to proceed). The step with the highest activation energy is the rate-determining step of the reaction.
Table 5: Hypothetical Energy Profile for the Reaction of this compound with an Electrophile
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 (TS1) | +15.0 |
| Intermediate | -5.0 |
| Transition State 2 (TS2) | +10.0 |
| Products | -20.0 |
Note: This table represents a generic two-step reaction profile and the values are for illustrative purposes.
Solvent Effects on Reaction Dynamics
The solvent environment can significantly influence the kinetics and thermodynamics of chemical reactions involving this compound. Computational chemistry provides powerful tools to model and predict these solvent effects, offering a microscopic understanding of reaction dynamics.
Detailed Research Findings:
Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to investigate the role of the solvent in reactions where this compound or its derivatives act as reactants, ligands, or catalysts. These studies often utilize implicit and explicit solvent models to simulate the solvent environment.
Implicit Solvent Models: Continuum models like the Polarizable Continuum Model (PCM) or the Solvent Model based on Density (SMD) treat the solvent as a continuous medium with a specific dielectric constant. These models are computationally efficient for estimating the bulk electrostatic effects of the solvent on the solute molecules. For instance, in a reaction involving the protonation of the amine groups of this compound, a polar solvent would be computationally shown to stabilize the resulting charged species, thereby lowering the reaction energy barrier.
Explicit Solvent Models: In this approach, individual solvent molecules are included in the computational model. This allows for the study of specific solute-solvent interactions, such as hydrogen bonding. For a reaction catalyzed by a complex derived from this compound, explicit solvent molecules can be shown to participate directly in the reaction mechanism, for example, by acting as proton shuttles. researchgate.net Molecular dynamics (MD) simulations can be used to sample a vast number of solvent configurations, providing a dynamic picture of the solvation shell around the reacting species. bohrium.com
Data Table: Calculated Solvent Effects on a Hypothetical Reaction Involving this compound
| Solvent | Dielectric Constant (ε) | Calculated Activation Energy (kcal/mol) | Predicted Relative Rate Constant |
| Toluene | 2.38 | 25.4 | 1.0 |
| Tetrahydrofuran (B95107) (THF) | 7.52 | 22.1 | 15.3 |
| Acetonitrile | 36.6 | 19.8 | 185.7 |
| Water | 78.4 | 18.2 | 950.2 |
This table presents hypothetical data based on general principles of solvent effects on reaction rates for illustrative purposes.
The data illustrates that as the polarity of the solvent increases, the activation energy for a hypothetical reaction decreases, leading to a significant increase in the predicted reaction rate. This is a common trend for reactions that involve the formation of charged or highly polar transition states, which are stabilized by polar solvents. numberanalytics.com
Computational Design of this compound Derived Catalysts
Computational methods are instrumental in the rational design of catalysts derived from this compound. By predicting their potential efficacy and selectivity, these theoretical approaches can guide synthetic efforts, saving significant time and resources. ibs.re.kr
Prediction of Enantioselectivity and Diastereoselectivity
A key application of computational chemistry in catalysis is the prediction of stereoselectivity. For chiral catalysts derived from this compound, theoretical calculations can elucidate the origins of enantioselectivity and diastereoselectivity.
Detailed Research Findings:
The prediction of stereoselectivity typically involves the following computational steps:
Conformational Search: Identifying the most stable conformations of the catalyst-substrate complex.
Transition State (TS) Search: Locating the transition state structures for the formation of both enantiomers or diastereomers. The energy difference between these transition states (ΔΔG‡) is directly related to the enantiomeric or diastereomeric excess.
Interaction Analysis: Examining the non-covalent interactions (e.g., steric hindrance, hydrogen bonding, CH-π interactions) in the transition states to understand the factors that favor the formation of one stereoisomer over the other. rsc.org
For example, in an asymmetric hydrogenation reaction catalyzed by a ruthenium complex bearing a chiral diamine ligand analogous to this compound, DFT calculations can reveal that the steric bulk of the propyl group on the diamine ligand preferentially blocks one face of the substrate from approaching the metal center, leading to the selective formation of one enantiomer. rsc.org
Data Table: Predicted Enantioselectivity for a Hypothetical Asymmetric Reaction
| Catalyst Ligand Derivative | Calculated ΔΔG‡ (kcal/mol) | Predicted Enantiomeric Excess (ee%) | Dominant Enantiomer |
| N'-methylbut-2-ene-1,4-diamine | 1.1 | 68% | R |
| This compound | 1.8 | 90% | R |
| N'-isopropylbut-2-ene-1,4-diamine | 2.5 | 98% | R |
| N'-tert-butylbut-2-ene-1,4-diamine | 1.5 | 82% | R |
This table contains hypothetical data to illustrate the process of predicting enantioselectivity based on the calculated energy differences between transition states.
The trend in the table suggests that increasing the steric bulk from methyl to isopropyl on the nitrogen atom of the butene-diamine ligand enhances the enantioselectivity. However, the even bulkier tert-butyl group leads to a decrease in selectivity, possibly due to other unfavorable steric interactions that distort the optimal geometry of the transition state. Such predictions are invaluable for fine-tuning the ligand structure for optimal performance. pnas.org
Ligand Screening and Optimization through Computational Methods
Computational screening allows for the rapid evaluation of a large library of virtual ligands derived from this compound, identifying promising candidates for synthesis and experimental testing.
Detailed Research Findings:
The process of in silico ligand screening and optimization involves:
Virtual Library Generation: Creating a diverse set of ligands by systematically modifying the structure of this compound (e.g., varying substituents on the nitrogen atoms or the butene backbone).
High-Throughput Screening: Using less computationally expensive methods to quickly estimate the performance of each ligand in the virtual library. This can involve the use of quantitative structure-activity relationship (QSAR) models or simplified quantum mechanical calculations. rsc.org
Focused DFT Calculations: Performing more accurate and computationally intensive DFT calculations on the most promising candidates identified in the initial screening to refine the predictions of their catalytic activity and selectivity. beilstein-journals.org
This hierarchical approach enables the efficient exploration of a vast chemical space. For instance, a computational study might screen hundreds of N'-alkyl and N',N'-dialkyl derivatives of but-2-ene-1,4-diamine to identify ligands that are predicted to give high yields and enantioselectivities in a specific copper-catalyzed reaction. nih.gov The results can guide synthetic chemists to focus their efforts on the most promising candidates. nih.gov
Data Table: Computational Screening of this compound Derivatives
| Ligand Derivative | Predicted Yield (%) | Predicted Enantiomeric Excess (ee%) | Ranking |
| N'-ethyl-N-methylbut-2-ene-1,4-diamine | 85 | 75 | 5 |
| N'-propyl-N-methylbut-2-ene-1,4-diamine | 92 | 88 | 2 |
| N'-butyl-N-methylbut-2-ene-1,4-diamine | 88 | 85 | 4 |
| N'-isobutyl-N-methylbut-2-ene-1,4-diamine | 95 | 92 | 1 |
| N'-sec-butyl-N-methylbut-2-ene-1,4-diamine | 78 | 80 | 6 |
| N'-propyl-N-ethylbut-2-ene-1,4-diamine | 90 | 89 | 3 |
This table presents hypothetical results from a computational screening study to illustrate how different ligand derivatives can be ranked based on predicted performance.
The screening data suggests that the N'-isobutyl-N-methyl derivative is the most promising candidate, predicted to provide both high yield and high enantioselectivity. Such computational insights are crucial for accelerating the discovery and optimization of new and effective catalysts based on the this compound scaffold.
Advanced Synthetic Applications of N Propylbut 2 Ene 1,4 Diamine Skeletons
Building Blocks for Complex Organic Architectures
The N'-propylbut-2-ene-1,4-diamine framework serves as a foundational element for the synthesis of more intricate organic structures. The presence of two nucleophilic nitrogen centers, differentiated by their substitution pattern, and a reactive alkene unit, provides multiple avenues for selective chemical transformations. This allows for the stepwise or concerted construction of elaborate molecules with precisely defined three-dimensional arrangements.
Precursors for Polyamines with Tailored Properties
This compound is an ideal starting material for the synthesis of longer-chain polyamines with specific functionalities. The primary and secondary amine groups can be selectively alkylated or acylated, enabling the controlled extension of the polyamine chain. For instance, reaction with suitable haloamines or protected amino acids can introduce additional amine groups, leading to the formation of linear or branched polyamines.
The properties of the resulting polyamines can be fine-tuned by judicious choice of the appended groups. For example, the introduction of hydrophilic or hydrophobic side chains can modulate the solubility and amphiphilicity of the final molecule. Furthermore, the unsaturation within the butene backbone can be retained for further functionalization or hydrogenated to produce flexible, saturated polyamine chains. This versatility allows for the design of polyamines with specific affinities for metal ions, nucleic acids, or other biological targets.
Table 1: Potential Polyamines Derived from this compound
| Starting Material | Reagent | Resulting Polyamine Structure | Potential Properties |
|---|---|---|---|
| This compound | 2-Chloroethylamine | N'-(2-aminoethyl)-N-propylbut-2-ene-1,4-diamine | Enhanced metal chelation |
| This compound | Acrylonitrile (followed by reduction) | N'-(3-aminopropyl)-N-propylbut-2-ene-1,4-diamine | Increased chain length and flexibility |
Construction of Macrocyclic and Polycyclic Systems
The distinct reactivity of the two amine groups in this compound makes it a valuable component in the synthesis of macrocyclic and polycyclic structures. High-dilution condensation reactions with dicarboxylic acids, dialdehydes, or other difunctional electrophiles can lead to the formation of macrocycles containing the diamine backbone. The geometry of the double bond influences the conformational preferences of the resulting macrocycle.
Furthermore, the alkene functionality can participate in various cycloaddition reactions, such as the Diels-Alder reaction, to construct polycyclic systems. By reacting with a suitable diene, the butene backbone can be incorporated into a six-membered ring, leading to the formation of complex bridged or fused bicyclic structures. This approach provides a powerful strategy for accessing novel and intricate molecular scaffolds with potential applications in medicinal chemistry and materials science.
Polymer Chemistry Precursors
The difunctional nature of this compound renders it a suitable monomer for the synthesis of a variety of polymers. The ability to incorporate this unsaturated diamine into polymer backbones opens up possibilities for creating materials with unique thermal, mechanical, and chemical properties.
Monomers for Polyamides, Polyimides, and Polyureas
This compound can undergo condensation polymerization with dicarboxylic acid derivatives (e.g., diacyl chlorides or diesters) to form polyamides. The resulting polymers possess amide linkages in their backbone and the repeating unit contains the unsaturated butene moiety. Similarly, reaction with dianhydrides can yield polyimides, while reaction with diisocyanates can produce polyureas.
The presence of the double bond in the polymer backbone can significantly impact the material's properties. For instance, it can introduce rigidity, affecting the melting point and glass transition temperature. The double bond also provides a site for post-polymerization modification, such as cross-linking, which can enhance the thermal stability and mechanical strength of the polymer.
Table 2: Polymerization Reactions of this compound
| Co-monomer | Polymer Type | Repeating Unit Structure | Potential Polymer Properties |
|---|---|---|---|
| Adipoyl chloride | Polyamide | -[NH-(CH₂)₄-CH=CH-CH₂-N(propyl)-CO-(CH₂)₄-CO]- | Semi-crystalline, potential for cross-linking |
| Pyromellitic dianhydride | Polyimide | Complex imide structure | High thermal stability |
Specialty Polymer Synthesis Utilizing Unsaturated Diamine Backbones
The unsaturated backbone of this compound allows for its use in the synthesis of specialty polymers with tailored functionalities. For example, it can be utilized in ring-opening metathesis polymerization (ROMP) if incorporated into a cyclic monomer. This powerful polymerization technique allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.
Furthermore, the double bond in the polymer backbone can be exploited for various chemical transformations. For instance, it can undergo oxidation, halogenation, or epoxidation to introduce new functional groups along the polymer chain. This versatility enables the creation of functional materials for applications such as ion-exchange resins, membranes, and coatings.
Synthesis of Nitrogen-Containing Heterocycles
This compound is a valuable precursor for the synthesis of a wide range of nitrogen-containing heterocyclic compounds. The combination of amine and alkene functionalities within the same molecule provides a versatile platform for various cyclization strategies.
For example, intramolecular cyclization reactions can lead to the formation of five, six, or seven-membered rings containing one or two nitrogen atoms. The specific reaction conditions and the use of appropriate catalysts can direct the cyclization towards the desired heterocyclic system. Common strategies include intramolecular Michael additions, reductive aminations, and transition-metal-catalyzed cyclization reactions. The resulting heterocycles, such as substituted pyrrolidines, piperidines, and azepanes, are important structural motifs in many pharmaceuticals and natural products.
The requested article on the advanced synthetic applications of this compound cannot be generated at this time. Extensive searches for scientific literature detailing the use of this specific compound in the synthesis of indolines, pyrrolidones, and other heterocyclic compounds did not yield any relevant research findings.
Consequently, it is not possible to provide a scientifically accurate and informative article that adheres to the strict outline and content requirements of the request. Generating content without specific research data on this compound would lead to speculation and would not meet the standards of a professional and authoritative scientific article. Further research would be required to explore the potential synthetic utility of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
